N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea
Description
Properties
Molecular Formula |
C9H11IN4S |
|---|---|
Molecular Weight |
334.18 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea |
InChI |
InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15) |
InChI Key |
ZUBKVYSISLFWFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=NC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea typically involves the reaction of 5-iodo-2-pyridinylamine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable base. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently reacts with thiourea to yield the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The iodine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A : N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea
- Molecular Formula : C37H49N3S
- Molecular Weight : 567.87 g/mol
- Key Features : A sterically bulky phenanthrenyl substituent and chiral centers (1S,2S) enhance stereoselective binding, making it relevant in asymmetric catalysis or receptor studies. Its higher molecular weight and lipophilicity contrast with the smaller, iodine-containing pyridinyl group in the target compound .
Compound B : N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
- Molecular Formula : C31H39N3O9S
- Molecular Weight : 629.72 g/mol
- Such derivatives are often explored in glycosidase inhibition or drug delivery systems .
Compound C : 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea
- Molecular Formula : C29H31N3S
- Molecular Weight : 453.64 g/mol
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 334.18 | 567.87 | 629.72 | 453.64 |
| Key Substituent | 5-Iodo-2-pyridinyl | Phenanthrenyl | Acetylated glucopyranosyl | Naphthalenyl |
| Solubility (Predicted) | Moderate in polar solvents | Low (lipophilic) | High (hydrophilic) | Low (aromatic) |
| Stability | Ambient | Ambient | Ambient | Requires refrigeration |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a 5-iodo-2-pyridinylamine derivative with a dimethylaminomethylene thiourea precursor. Stepwise condensation under anhydrous conditions (e.g., using carbodiimide coupling agents) is critical to avoid hydrolysis of the thiourea group. Purification via column chromatography or recrystallization ensures >95% purity .
- Optimization : Reaction temperature (60–80°C) and pH control (neutral to slightly acidic) minimize side reactions like thiourea oxidation. Solvent choice (e.g., DMF or THF) affects reaction kinetics and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Approach :
- NMR : H and C NMR confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH)) and pyridinyl protons (δ 7.5–8.5 ppm). The thiourea NH signals (δ 9–10 ppm) validate the core structure .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z ~380) and fragments like the 5-iodopyridinyl moiety .
- FT-IR : Stretching frequencies for C=S (~1250 cm) and N-H (~3300 cm) confirm thiourea functionality .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Screening :
- Enzyme Inhibition : Use HIV-1 reverse transcriptase (RT) assays (IC determination) due to structural similarity to active thiourea-based inhibitors .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How does the 5-iodo substituent on the pyridine ring modulate binding affinity compared to bromo or chloro analogs?
- SAR Analysis : The larger atomic radius and polarizability of iodine enhance hydrophobic interactions in enzyme active sites (e.g., HIV-1 RT’s allosteric pocket). Comparative studies show IC values for 5-iodo derivatives are ~2-fold lower than bromo analogs (e.g., 15 nM vs. 30 nM for LY300046.HCl) due to improved van der Waals contacts .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations reveal iodine’s role in stabilizing π-π stacking with aromatic residues (e.g., Trp229 in HIV-1 RT) .
Q. What strategies resolve contradictions in reported biological activity across structurally similar thioureas?
- Case Study : Discrepancies in antimicrobial potency between 5-iodo and dichlorophenyl derivatives ( vs. 5) arise from divergent cellular uptake. Address this via:
- LogP Measurement : Determine partition coefficients to correlate lipophilicity with membrane permeability .
- Metabolic Stability : Liver microsome assays identify rapid degradation of iodine-containing analogs, explaining reduced in vivo efficacy .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetics?
- Hirshfeld Surface Analysis : Crystal structures (e.g., CCDC entries) reveal intermolecular interactions (e.g., S···H contacts) that influence solubility. Modifying the dimethylamino group to a morpholine ring enhances aqueous solubility by 40% without losing RT inhibition .
- Salt Formation : Co-crystallization with succinic acid improves bioavailability by stabilizing the thiourea conformation .
Methodological Challenges and Solutions
Q. Why does the thiourea group exhibit variable reactivity in cross-coupling reactions?
- Mechanistic Insight : The C=S bond’s nucleophilicity is pH-dependent. Under basic conditions, deprotonation of the NH group increases reactivity toward electrophiles (e.g., alkyl halides). However, iodine’s electron-withdrawing effect on the pyridine ring can slow SNAr reactions, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for functionalization .
Q. How to address instability during long-term storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show oxidative degradation of the thiourea group. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
